

4-Heptyloxyphenol: A Technical Health and Safety Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Heptyloxyphenol**

Cat. No.: **B081985**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available health and safety information for **4-Heptyloxyphenol** (CAS No. 13037-86-0). The information is compiled from various safety data sheets and publicly available scientific databases. It is intended to inform researchers and professionals working with this compound about its potential hazards, handling procedures, and emergency responses. A significant lack of in-depth toxicological data necessitates a cautious approach to its handling and use.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of **4-Heptyloxyphenol**. This data is essential for understanding its behavior under various laboratory conditions.

Property	Value	Reference(s)
Molecular Formula	C13H20O2	[1]
Molecular Weight	208.3 g/mol	[1]
Appearance	Off-white to light beige crystalline powder	[2] [3]
Melting Point	60-65 °C (140-149 °F)	[3]
Boiling Point	312 °C (593.6 °F) (estimate)	
Solubility in Water	Insoluble	
Partition Coefficient (LogP)	4.01	
pKa	10.35 ± 0.15 (Predicted)	[3]

Hazard Identification and Classification

4-Heptyloxyphenol is classified as an irritant. The following table details its Globally Harmonized System (GHS) classification.

Hazard Class	Hazard Category	Hazard Statement	Reference(s)
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation	[4] [5]
Serious Eye Damage/Eye Irritation	Category 2	H319: Causes serious eye irritation	[4] [5]
Toxicity - Single Exposure (Respiratory tract irritation)	Category 3	H335: May cause respiratory irritation	[4] [5]

Signal Word: Warning[\[5\]](#)

Hazard Pictogram:

- [Alt text](#)

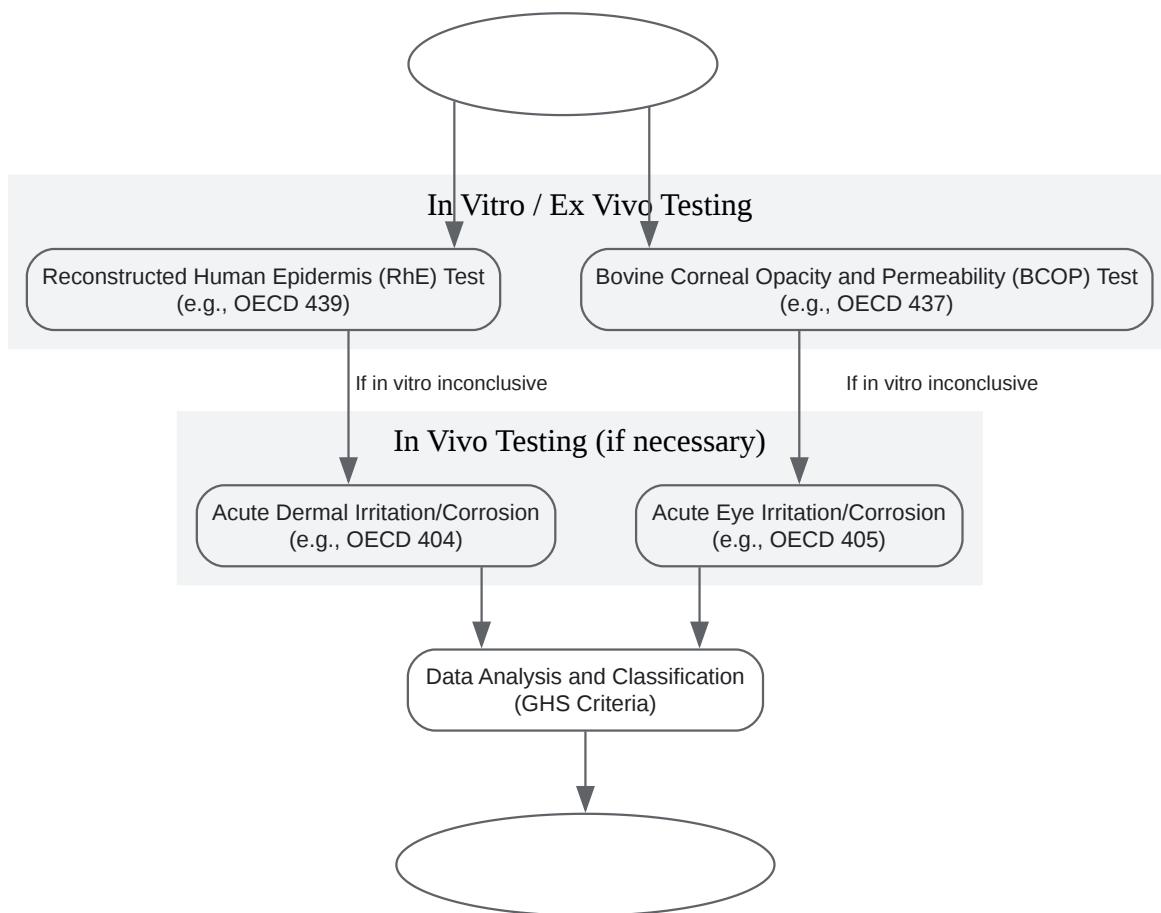
Toxicological Information

Detailed toxicological studies on **4-Heptyloxyphenol** are not readily available in the public domain. The primary reported health effects are irritation to the skin, eyes, and respiratory system[2]. One source mentions it as a "Category IIB carcinogen," but this is not a standard GHS classification and lacks substantiation from available data[1].

While specific quantitative data such as LD50 (median lethal dose) or LC50 (median lethal concentration) for **4-Heptyloxyphenol** are not available, information on its biological activity and the toxicity of related compounds can provide some insight into its potential hazards.

Biological Activity:

- Acts as a selective inverse agonist at the orphan nuclear receptor steroidogenic factor-1 (SF-1) with an IC50 of 50-100 nM[3][6].
- It has shown antibacterial activity against *Porphyromonas gingivalis*, *Streptococcus artemidis*, and *Streptococcus sobrinus* with MIC values of 0.10, 0.21, and 0.14 mM, respectively[7].
- Some sources suggest it may inhibit epidermal growth factor receptor (EGFR) signaling[1].

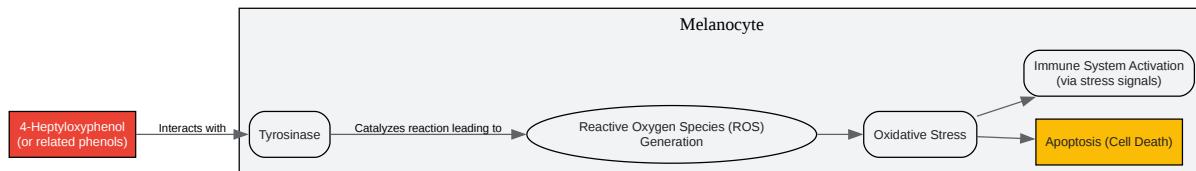

The toxicological significance of these activities has not been fully elucidated.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on **4-Heptyloxyphenol** are not available in the reviewed literature. However, standardized guidelines for assessing skin and eye irritation are established by organizations like the Organisation for Economic Co-operation and Development (OECD). Researchers conducting new toxicological assessments on this compound would likely follow these or similar protocols.

General Experimental Workflow for Irritation Testing

The following diagram illustrates a general workflow for assessing the irritation potential of a chemical like **4-Heptyloxyphenol**, based on standard testing strategies.


[Click to download full resolution via product page](#)

Caption: General workflow for skin and eye irritation testing.

Potential Signaling Pathways in Toxicity

The precise signaling pathways for the toxicity of **4-Heptyloxyphenol** are not documented. However, based on the known effects of other phenolic compounds on skin, a potential mechanism for skin irritation and depigmentation can be hypothesized. This involves interactions with melanocytes, the pigment-producing cells in the skin.

The following diagram illustrates a potential pathway for phenol-induced melanocyte toxicity.

[Click to download full resolution via product page](#)

Caption: Potential mechanism of phenol-induced melanocyte toxicity.

Safe Handling and Exposure Control

Due to the irritant nature of **4-Heptyloxyphenol**, strict adherence to safety protocols is mandatory.

Engineering Controls:

- Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust[2].
- Use local exhaust ventilation to control airborne concentrations[2].

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133)[2].
- Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin exposure[2].
- Respiratory Protection: If dust is generated, use a NIOSH or EN 149 approved respirator[2].

Handling and Storage:

- Avoid contact with eyes, skin, and clothing[2].
- Minimize dust generation and accumulation[2].
- Keep the container tightly closed when not in use[2].
- Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents, acid chlorides, and acid anhydrides.
- Wash hands thoroughly after handling[2].

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

Exposure Route	First Aid Measures	Reference(s)
Inhalation	Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.	[2]
Skin Contact	Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.	[2]
Eye Contact	Get medical aid immediately. Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.	[2]
Ingestion	If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.	[2]

Spills and Disposal

Accidental Release Measures:

- Use proper personal protective equipment as indicated in Section 6[2].
- Clean up spills immediately. Sweep up or absorb the material, then place it into a suitable clean, dry, closed container for disposal[2].
- Avoid generating dusty conditions[2].

Disposal:

- Dispose of waste and contaminated materials in accordance with applicable regional, national, and local laws and regulations[8].

Stability and Reactivity

- Chemical Stability: Stable under normal temperatures and pressures.
- Incompatible Materials: Oxidizing agents, acid chlorides, acid anhydrides.
- Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, acrid smoke and fumes, and irritating vapors may be generated during a fire.

Data Gaps and Future Research

This review highlights a significant lack of publicly available, in-depth toxicological data for **4-Heptyloxyphenol**. To ensure the safety of researchers and enable a more complete risk assessment, further studies are needed in the following areas:

- Acute Toxicity: Determination of LD50 and LC50 values.
- Chronic Toxicity: Studies on the effects of long-term, low-level exposure.
- Genotoxicity and Carcinogenicity: In vitro and in vivo assays to assess mutagenic and carcinogenic potential.
- Reproductive and Developmental Toxicity: Evaluation of potential effects on fertility and embryonic development.
- Toxicokinetics: Studies on the absorption, distribution, metabolism, and excretion of the compound.
- Mechanism of Action: Elucidation of the specific signaling pathways involved in its toxic effects.

Researchers are strongly advised to treat **4-Heptyloxyphenol** as a substance with unknown long-term health effects and to handle it with the utmost care.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Tertiary butyl phenol exposure sensitizes human melanocytes to dendritic cell-mediated killing: relevance to vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of 4-substituted phenols to induce vitiligo and antimelanoma immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minocycline protects melanocytes against H₂O₂-induced cell death via JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Tertiary Butyl Phenol Exposure Sensitizes Human Melanocytes to Dendritic Cell-Mediated Killing: Relevance to Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of melanocytes-specific cytotoxicity induced by phenol compounds having a prooxidant effect, relating to the appearance of leukoderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro cytotoxicity of 4-methylcatechol in murine tumor cells: induction of apoptotic cell death by extracellular pro-oxidant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro tumor necrosis factor cytotoxicity in Hep G2 liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Heptyloxyphenol: A Technical Health and Safety Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b081985#health-and-safety-information-for-4-heptyloxyphenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com